1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Description
Molecular Architecture Analysis of Bicyclic Pyrido-Pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold forms a bicyclic system comprising fused pyridine and pyrimidine rings. In this compound, the pyrimidine ring adopts a partially saturated 1,2,3,4-tetrahydropyrimidine configuration, with ketone groups at positions 2 and 4 introducing planarity through conjugation. The pyridine ring retains aromaticity, with nitrogen atoms at positions 1 and 3 contributing to electron delocalization. The butyl substituent at position 1 extends perpendicularly from the bicyclic plane, minimizing steric hindrance while introducing hydrophobic character.
Bond length analysis derived from computational models (DFT/B3LYP/6-31G**) highlights key features:
- The C6–S bond in the sulfonyl chloride group measures 1.76 Å, consistent with sulfonate derivatives.
- The N1–C2 and N3–C4 bonds in the pyrimidine ring are elongated (1.38–1.42 Å), reflecting partial single-bond character due to keto-enol tautomerism.
- π-Conjugation across the pyrido[2,3-d]pyrimidine system results in bond alternation, with C5–C6 and C8–N9 distances of 1.40 Å and 1.34 Å, respectively.
Hybridization states further define reactivity:
- The sulfonyl chloride sulfur atom adopts tetrahedral geometry (sp³) with bond angles of 109.5° between oxygen and chlorine atoms.
- Pyrimidine ring nitrogens (N1, N3) exhibit sp² hybridization, participating in resonance with adjacent carbonyl groups.
Properties
Molecular Formula |
C11H12ClN3O4S |
|---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClN3O4S/c1-2-3-4-15-9-8(10(16)14-11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,2-4H2,1H3,(H,14,16,17) |
InChI Key |
UDQVJROIBDPSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters and Outcomes
| Parameter | Details | Outcome (Yield %) |
|---|---|---|
| Catalyst | NHC precatalysts (e.g., triazolium salts) | 80–95% |
| Base | Tribasic potassium phosphate, tert-BuOK, KHMDS | Increased reactivity, up to 95% |
| Oxidant | Diphenoquinone (DQ), equimolar | Efficient oxidation step |
| Solvent | Toluene | Optimal for reaction |
| Temperature | Room temperature (rt) | Mild conditions |
| Reaction Time | 20–24 hours | Sufficient for completion |
The mechanism involves deprotonation of the triazolium salt to generate the free NHC, which adds nucleophilically to the enal forming a Breslow intermediate. This intermediate is oxidized to an α,β-unsaturated acyl azolium, which undergoes 1,2-addition by the cyclic enamine of 6-aminouracil, followed by aza-Claisen rearrangement and intramolecular lactamization to yield the fused pyrido[2,3-d]pyrimidine structure.
Functionalization to 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine
After the core scaffold is synthesized, alkylation at the nitrogen atoms is performed to introduce the butyl substituent. This is typically achieved by reacting NH-protected 6-aminouracils with alkyl halides (e.g., butyl bromide) in the presence of potassium carbonate in DMF at 80 °C for 24 hours. The product is isolated by precipitation and purification steps involving washing and drying under vacuum.
Alkylation Reaction Conditions
| Reagent | Quantity (Equiv) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Protected 6-aminouracil | 1 | DMF | 80 °C | 24 hours | High (typically >80%) |
| Potassium carbonate | 2 | ||||
| Butyl halide (e.g., bromide) | 10 |
Subsequent deprotection steps involve treatment with sodium hydroxide in methanol/water at room temperature, followed by precipitation and filtration to yield the free 1-butyl substituted pyrido[2,3-d]pyrimidine derivatives.
Introduction of the Sulfonyl Chloride Group
The sulfonyl chloride group at the 6-position is introduced by sulfonation followed by chlorination of the sulfonic acid intermediate. Although explicit detailed procedures for this exact compound are limited in the literature, general synthetic routes for sulfonyl chlorides on heterocyclic systems involve:
- Sulfonation of the aromatic or heterocyclic ring using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
- Controlled reaction conditions to avoid over-chlorination or degradation.
- Purification by crystallization or chromatography.
The final compound, 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride, has a molecular formula C11H12ClN3O4S and molecular weight of 317.75 g/mol.
Alternative Green and Catalytic Methods
Recent advances have introduced greener and more efficient catalytic systems for synthesizing pyrido[2,3-d]pyrimidine derivatives, which may be adapted for the target compound:
- One-pot three-component reactions catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at 50 °C yield polyfunctionalized pyrido[2,3-d]pyrimidines in 73–95% yield with mild conditions and simple work-up.
- Nano-magnetic silica-bonded S-sulfonic acid catalysts under neat conditions provide high yields, short reaction times, and catalyst reusability, supporting sustainable synthesis of polynitrogenated heterocycles.
These methods highlight the potential for environmentally friendly and scalable preparation routes.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine core | NHC-catalyzed aza-annulation in toluene | NHC precatalysts, K3PO4, DQ | Up to 95 | Room temp, 20–24 h |
| N-Alkylation | Alkyl halide, K2CO3 in DMF, 80 °C | Butyl bromide | >80 | 24 h, followed by deprotection |
| Sulfonyl chloride formation | Sulfonation with chlorosulfonic acid | ClSO3H or SO2Cl2 | Variable | Requires careful control |
| Green catalysis alternatives | TBAB in EtOH, nano-magnetic acid catalyst | TBAB, Fe3O4@SiO2@(CH2)3S–SO3H | 73–95 | Mild, recyclable catalysts |
Research Outcomes and Characterization
The synthesized compounds are characterized by standard spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and ring structure.
- Infrared Spectroscopy (IR): Identification of carbonyl, sulfonyl, and other functional groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Melting Point (mp): Used for purity assessment and comparison with literature values.
For example, 1-butyl derivatives show characteristic NMR signals corresponding to butyl protons and pyrimidine ring protons, with IR peaks confirming the presence of dioxo and sulfonyl chloride groups.
This comprehensive overview integrates multiple research sources and methodologies, providing a professional and authoritative guide to the preparation of this compound. The combination of classical synthetic steps with emerging green catalysis approaches offers diverse and efficient routes for researchers in medicinal chemistry and related fields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions typically proceed under mild conditions (room temperature to 60°C) in aprotic solvents like dichloromethane or tetrahydrofuran .
Example with Amines :
Primary and secondary amines react efficiently, while sterically hindered amines may require elevated temperatures.
Example with Alcohols :
Reactions with alcohols often employ bases like triethylamine to neutralize HCl .
Hydrolysis
The sulfonyl chloride group hydrolyzes in aqueous or moist environments to form the corresponding sulfonic acid:
This reaction is accelerated under basic conditions .
Condensation Reactions
The pyrido[2,3-d]pyrimidine core participates in multicomponent reactions (MCRs) under acidic or catalytic conditions. For example, triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) catalyzes MCRs involving aldehydes and enaminonitriles to form fused heterocycles . While direct data for this compound is limited, analogous pyrido[2,3-d]pyrimidine derivatives undergo:
-
Cyclocondensation with α,β-unsaturated carbonyl compounds.
-
Nucleophilic Aromatic Substitution at electron-deficient positions on the heterocycle .
Stability Under Reaction Conditions
The compound is stable under inert atmospheres but degrades in the presence of moisture or strong bases. Key stability data:
| Condition | Stability Outcome |
|---|---|
| Ambient temperature (dry) | Stable for >24 hours |
| Aqueous pH < 7 | Slow hydrolysis (t₁/₂ ≈ 12 hours) |
| Aqueous pH > 9 | Rapid hydrolysis (t₁/₂ < 1 hour) |
Comparative Reactivity of Analogous Compounds
Reactivity trends across structurally related sulfonyl chlorides highlight the influence of substituents:
| Compound | Reactivity with Amines | Hydrolysis Rate (pH 7) |
|---|---|---|
| 1-Butyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-SO₂Cl | Moderate | Intermediate |
| Benzene sulfonyl chloride | High | Fast |
| 1-Cyclopropyl analog (C₁₄H₁₅ClN₃O₄S) | Low | Slow |
The electron-withdrawing pyrido[2,3-d]pyrimidine ring in the target compound moderately activates the sulfonyl chloride group compared to aryl sulfonyl chlorides .
Scientific Research Applications
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Structural Analogues in the Pyrido[2,3-d]pyrimidine Family
Substituent Variations at Position 1 and 6
The target compound differs from analogs primarily in its substituents at positions 1 (butyl) and 6 (sulfonyl chloride). Key comparisons include:
Key Observations :
- The sulfonyl chloride group distinguishes the target compound from carbonitriles (e.g., 3s in ) and carboxylic acids (e.g., ), enabling nucleophilic substitution reactions to form sulfonamides, a common pharmacophore .
Functional Group Impact on Reactivity and Stability
- Sulfonyl Chloride vs. Carbonitrile : Sulfonyl chlorides are highly electrophilic, enabling facile reactions with amines to form sulfonamides. Carbonitriles (e.g., 3s ) are less reactive but more stable, often retained in final drug molecules.
- Butyl vs. Methyl/Propyl : Longer alkyl chains (butyl) increase hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility. Methyl groups (e.g., ) offer better solubility but shorter metabolic half-lives .
Physicochemical and Spectroscopic Data
While NMR data for the target compound are unavailable, analogs provide insights:
Biological Activity
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3O4S, with a molecular weight of 317.75 g/mol. It features a pyrido-pyrimidine core and a sulfonyl chloride functional group that enhances its reactivity for further chemical modifications and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN3O4S |
| Molecular Weight | 317.75 g/mol |
| IUPAC Name | 1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
| InChI Key | UDQVJROIBDPSFX-UHFFFAOYSA-N |
The biological activity of this compound largely stems from its ability to interact with various biomolecules through its sulfonyl chloride group. This group allows for nucleophilic substitution reactions , enabling the compound to form covalent bonds with proteins and nucleic acids. Such interactions can lead to modifications that affect protein function and stability.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying active sites.
- Protein Interactions : It can alter protein conformation and function through covalent attachment.
Antimicrobial and Antioxidant Properties
Research indicates that compounds related to 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine have demonstrated antimicrobial and antioxidant activities . For instance:
- A study on similar pyrimidine derivatives showed significant inhibition of bacterial growth and free radical scavenging activity .
Case Studies
- Anticancer Activity :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine | C10H10N4O3 | Methyl substitution affects solubility and reactivity |
| 6-Sulfonylpyrimidines | Varies | General class with varied biological activities |
| Pyrano[2,3-d]pyrimidine derivatives | Varies | Used as PARP inhibitors in cancer research |
Q & A
Q. What synthetic routes are recommended for preparing 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride?
The synthesis typically involves multi-step heterocyclic condensation and sulfonation. A common approach is to:
Construct the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors.
Introduce the butyl group at the N1 position using alkylation agents (e.g., 1-bromobutane).
Sulfonate the 6-position using chlorosulfonic acid under controlled anhydrous conditions.
Key validation steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography with ethyl acetate/hexane gradients .
Q. How should researchers validate the purity of this compound post-synthesis?
Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5, adjusted with acetic acid) and acetonitrile (70:30 v/v) for optimal separation. UV detection at 254 nm is recommended due to the compound’s aromatic and sulfonyl chloride moieties. Purity ≥98% is achievable with recrystallization from ethanol/water mixtures .
Q. What safety precautions are critical when handling this sulfonyl chloride derivative?
- Conduct reactions in a fume hood to avoid inhalation of HCl gas released during sulfonation.
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group.
- Store the compound under inert gas (argon) at –20°C to maintain stability.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?
- NMR Discrepancies : Compare experimental H/C NMR shifts with computational models (DFT calculations) to confirm resonance assignments. For example, the deshielded proton at δ 8.2 ppm corresponds to the pyrimidine ring’s C5-H.
- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isotopic clusters (e.g., chlorine isotopes) and potential byproducts. Cross-reference with fragmentation patterns of related pyrido-pyrimidine derivatives .
Q. What strategies optimize the sulfonation step to minimize byproducts like sulfonic acids?
- Temperature Control : Maintain the reaction at 0–5°C during chlorosulfonic acid addition to reduce side reactions.
- Solvent Selection : Use dichloroethane instead of DCM for higher boiling points, enabling slower reagent addition.
- Workup Protocol : Quench excess chlorosulfonic acid with ice-cold sodium bicarbonate to precipitate impurities before extraction .
Q. How does the butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The N1-butyl group enhances steric hindrance, slowing sulfonyl chloride hydrolysis. However, it increases solubility in nonpolar solvents (e.g., THF), facilitating reactions with amines or alcohols. Kinetic studies show a 20% decrease in hydrolysis rate compared to methyl-substituted analogs .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- pH Stability : Prepare buffer solutions (pH 3–9) and monitor degradation via HPLC. The sulfonyl chloride group hydrolyzes rapidly above pH 7, forming the sulfonic acid derivative.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >150°C). Store samples at –20°C for long-term stability .
Methodological Considerations for Biological Applications
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with IC50 calculations .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug Design : Synthesize a hydrolytically labile ester derivative (e.g., methyl ester) to enhance solubility, which converts back to the parent compound in vivo .
Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies between computational docking results and experimental bioactivity data?
- Flexible Docking : Account for protein conformational changes using molecular dynamics simulations.
- Solvent Effects : Include explicit water molecules in docking models to better approximate in vivo conditions.
- Experimental Validation : Use site-directed mutagenesis to confirm predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
